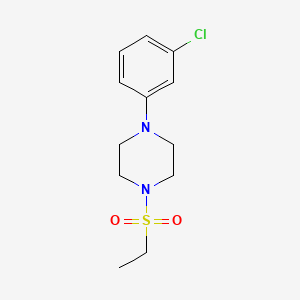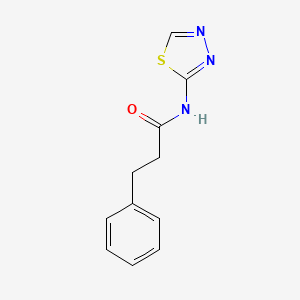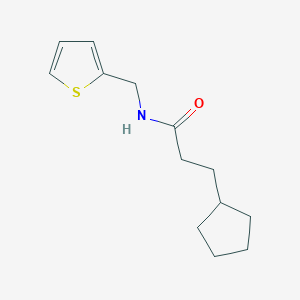![molecular formula C15H23N3O3S B5703023 N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide, also known as E7820, is a small molecule inhibitor that has shown promising results in various preclinical studies. This compound is synthesized using a specific method and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide inhibits angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor 2 signaling pathway. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these pathways, N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide prevents the formation of new blood vessels and the spread of cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide has been shown to have anti-tumor effects in various cancer models. It inhibits tumor growth and metastasis by targeting angiogenesis and MMP activity. Additionally, N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide has anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide in lab experiments is its specificity for VEGF receptor 2 and MMPs. This allows researchers to study the effects of inhibiting these pathways without affecting other cellular processes. However, one limitation of using N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide is its potential toxicity. It is important to use appropriate dosages and monitor for any adverse effects.
Zukünftige Richtungen
There are several potential future directions for research involving N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide. One area of interest is its potential use in combination with other anti-cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide. Finally, research is needed to determine the potential use of N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide in treating other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with thionyl chloride to form 4-ethyl-1-piperazinecarbonyl chloride. This intermediate is then reacted with 2-aminobenzophenone to form the desired compound, N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide has been extensively studied in various preclinical models to determine its potential therapeutic applications. It has been shown to inhibit angiogenesis, tumor growth, and metastasis in various cancer models. Additionally, N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-4-17-9-11-18(12-10-17)15(19)13-7-5-6-8-14(13)16(2)22(3,20)21/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVGMFPSXYEXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)




![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)



![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)